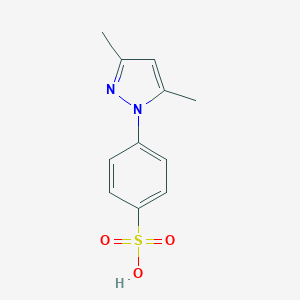
4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid” is a chemical compound with the molecular formula C11H12N2O3S. It has a molecular weight of 252.29 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for the compound is 1S/C11H12N2O3S/c1-8-7-9(2)13(12-8)10-3-5-11(6-4-10)17(14,15)16/h3-7H,1-2H3,(H,14,15,16). This code provides a specific identifier for the molecular structure of the compound .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 252.29 .Aplicaciones Científicas De Investigación
Synthesis of Multidentate Ligands
This compound is used in the synthesis of multidentate ligands, which are crucial in coordination chemistry. These ligands can form stable complexes with metal ions, influencing the properties of the resulting metal complexes . Such ligands are valuable in catalysis and have potential applications in medicine and biomimetics.
Catecholase Activity Studies
Researchers have investigated the catecholase activity of complexes formed by these ligands. The ability to oxidize catechol to its corresponding quinone is significant in mimicking the enzymatic action of catecholase, which has implications in biological systems and industrial processes .
Antileishmanial and Antimalarial Evaluation
The compound has been studied for its potential in treating leishmaniasis and malaria. Molecular docking studies suggest that derivatives of this compound can effectively bind to and inhibit enzymes critical for the survival of the parasites causing these diseases .
Development of Energetic Materials
Derivatives of this compound have been explored for creating thermally robust energetic materials. These materials have applications in explosives and could serve as metal-free detonating substances due to their insensitivity and potential energetic performances .
Biological Properties
The pyrazole scaffold of this compound exhibits a range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities. This makes it a versatile molecule for pharmaceutical research .
Catalysis
The compound’s derivatives are used as ligands in catalysis. They can influence the rate of chemical reactions, making them valuable in industrial processes where speed and efficiency are crucial .
Material Science
In material science, the compound’s derivatives can be used to modify surface properties, create new polymers, or enhance the stability of materials under various conditions .
Chemical Synthesis
This compound is also employed in chemical synthesis as a building block for creating complex molecules. Its reactive sites allow for various chemical transformations, leading to the development of new compounds with desired properties .
Propiedades
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)benzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-8-7-9(2)13(12-8)10-3-5-11(6-4-10)17(14,15)16/h3-7H,1-2H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRCWANXNSXVRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

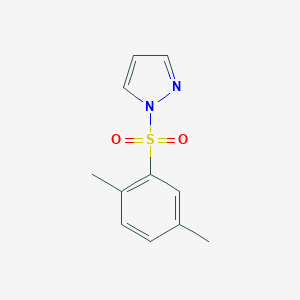
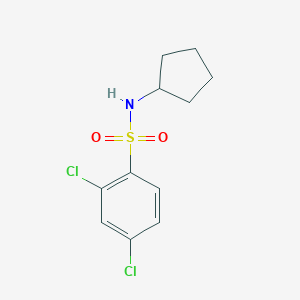


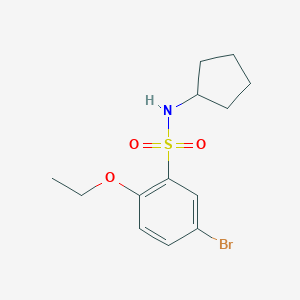
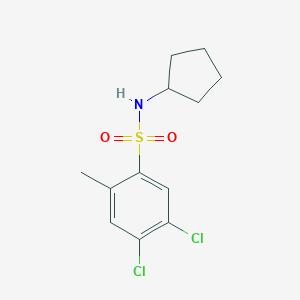
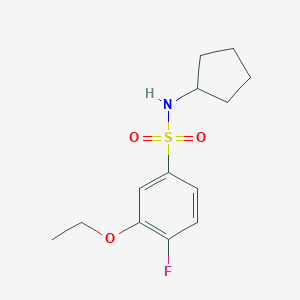
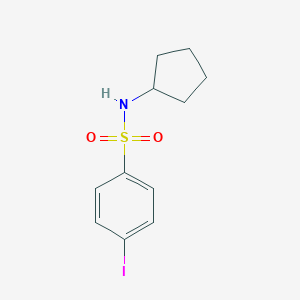
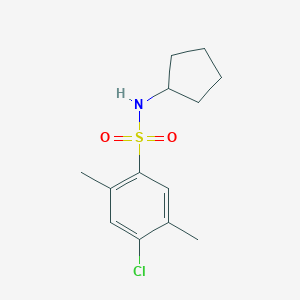
![1-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B500550.png)
![2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500551.png)
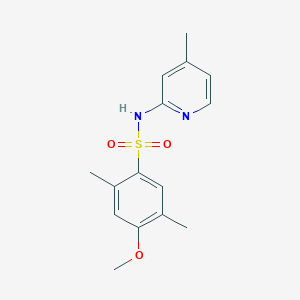
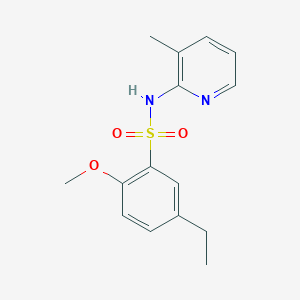
![1-[(2,4-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B500555.png)